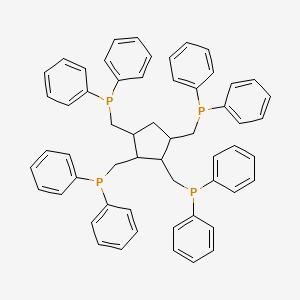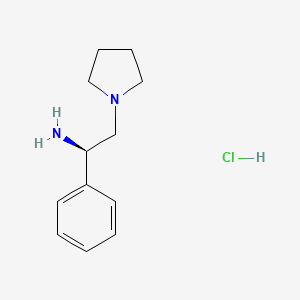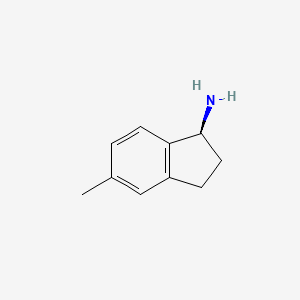
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes an indane backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of 5-Methyl-2,3-dihydro-1H-inden-1-one using chiral catalysts to achieve the desired enantiomeric purity. Another approach involves the reductive amination of 5-Methyl-2,3-dihydro-1H-inden-1-one with an appropriate amine source under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient and selective reduction. The choice of catalyst and reaction conditions is crucial to maximize yield and enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or ketone.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed to introduce halogen atoms.
Major Products
Oxidation: Formation of 5-Methyl-2,3-dihydro-1H-inden-1-one.
Reduction: Formation of fully saturated amines.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential role in modulating biological pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including as a precursor for pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of (S)-5-Methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
®-5-Methyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
5-Methyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.
Indane: The parent hydrocarbon structure without the amine group.
Uniqueness
(S)-5-Methyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of the indane backbone. This combination imparts specific stereochemical properties and reactivity, making it valuable in asymmetric synthesis and as a precursor for chiral compounds.
特性
分子式 |
C10H13N |
|---|---|
分子量 |
147.22 g/mol |
IUPAC名 |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C10H13N/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10H,3,5,11H2,1H3/t10-/m0/s1 |
InChIキー |
GPCQIJHZALEOMP-JTQLQIEISA-N |
異性体SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)N |
正規SMILES |
CC1=CC2=C(C=C1)C(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


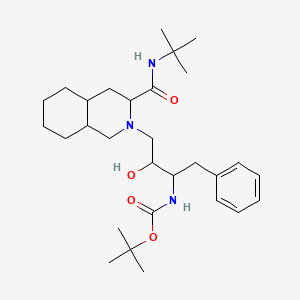
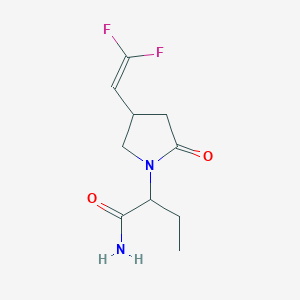

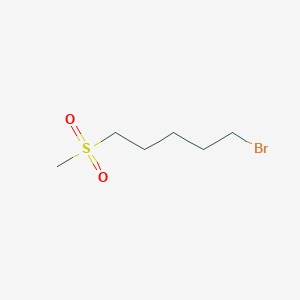
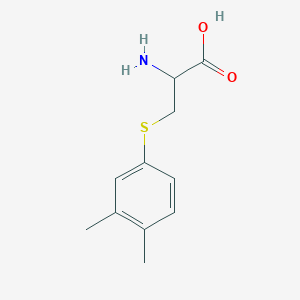
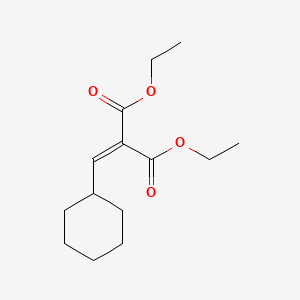
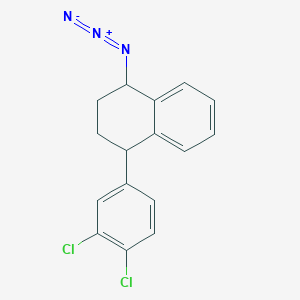
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)


![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
